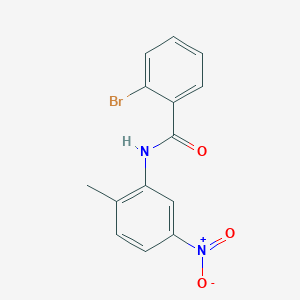
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide, also known as Bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation caused by various conditions such as arthritis, menstrual cramps, and postoperative pain. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action, and has shown promising results in scientific research.
Wirkmechanismus
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to cause pain and inflammation, and by inhibiting their production, 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide is able to reduce these symptoms. Additionally, 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has been found to inhibit the activity of other enzymes involved in the inflammatory response, such as lipoxygenase and phospholipase A2.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce the production of reactive oxygen species (ROS) in cells exposed to oxidative stress. 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has also been found to have neuroprotective effects in animal models of Alzheimer's disease, and to improve cognitive function in these animals.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has several advantages as a research tool. It is readily available and relatively inexpensive, making it an attractive option for researchers on a budget. Additionally, it has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, there are also limitations to its use in lab experiments. For example, 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide is known to have a short half-life in vivo, which can make it difficult to maintain consistent levels of the compound in the body. Additionally, its anti-inflammatory effects can interfere with the immune response, which may confound results in experiments involving immune cells.
Zukünftige Richtungen
There are several areas of future research that could be pursued with regards to 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide. One area of interest is the development of new formulations of the compound that could improve its bioavailability and increase its half-life in vivo. Additionally, more research is needed to fully understand the mechanisms underlying 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide's neuroprotective effects, and to determine whether it could be used as a treatment for neurodegenerative diseases such as Alzheimer's. Finally, there is also interest in exploring the potential of 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide as a chemotherapeutic agent, given its ability to inhibit the growth of cancer cells in vitro.
Synthesemethoden
The synthesis of 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide involves the reaction of 2-methyl-5-nitroaniline with bromine and benzoyl chloride in the presence of a catalyst such as aluminum chloride. The resulting compound is then purified through recrystallization to obtain a pure form of 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are known to cause pain and inflammation. 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has been found to be effective in reducing pain and inflammation in various animal models of arthritis, as well as in clinical trials involving human subjects.
Eigenschaften
IUPAC Name |
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-6-7-10(17(19)20)8-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVINVXBSLAIINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5835811.png)


![N-(4-chlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5835835.png)
![4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5835836.png)



![N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5835850.png)
![{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)
methanone](/img/structure/B5835863.png)
![ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5835869.png)
![4-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5835886.png)